molecular formula C19H31BN2O5 B7955062 N-tert-Butyl-2-nitro-5-propoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

N-tert-Butyl-2-nitro-5-propoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Cat. No.: B7955062
M. Wt: 378.3 g/mol
InChI Key: UTKATCQDLBBOAI-UHFFFAOYSA-N
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Description

N-tert-Butyl-2-nitro-5-propoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a complex organic compound that features a boron-containing dioxaborolane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-Butyl-2-nitro-5-propoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves multiple steps. One common method includes the borylation of an appropriate precursor using a palladium catalyst. The reaction conditions often involve the use of solvents such as tetrahydrofuran (THF) and bases like potassium carbonate. The reaction is typically carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the highest purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

N-tert-Butyl-2-nitro-5-propoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines .

Mechanism of Action

The mechanism by which N-tert-Butyl-2-nitro-5-propoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline exerts its effects involves the formation of stable boron-containing intermediates. These intermediates can participate in various catalytic cycles, particularly in cross-coupling reactions. The molecular targets and pathways involved include the activation of palladium catalysts and the formation of carbon-boron bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-tert-Butyl-2-nitro-5-propoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is unique due to its combination of functional groups, which provide a versatile platform for various chemical transformations. The presence of the nitro group enhances its reactivity in substitution reactions, while the dioxaborolane group facilitates its use in cross-coupling reactions .

Properties

IUPAC Name

N-tert-butyl-2-nitro-5-propoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31BN2O5/c1-9-10-25-16-12-14(21-17(2,3)4)15(22(23)24)11-13(16)20-26-18(5,6)19(7,8)27-20/h11-12,21H,9-10H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTKATCQDLBBOAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2OCCC)NC(C)(C)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31BN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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